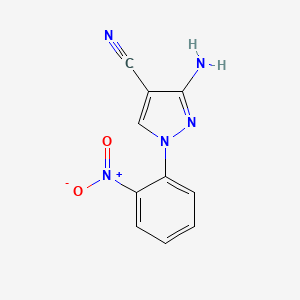

3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Description

3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a nitro-substituted phenyl group at the 1-position, an amino group at the 3-position, and a cyano group at the 4-position of the pyrazole ring. The 2-nitrophenyl substituent introduces strong electron-withdrawing effects, which influence the compound’s reactivity and physicochemical properties. While direct melting point (m.p.) data for this compound are unavailable in the provided evidence, structurally similar pyrazole derivatives, such as 5-amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a), exhibit m.p. values of 228–229°C . The compound’s IR spectrum likely features characteristic peaks for NH (3237 cm⁻¹), aromatic C–H (3031 cm⁻¹), and CN (2296 cm⁻¹) stretches, as observed in analogs .

Properties

IUPAC Name |

3-amino-1-(2-nitrophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-5-7-6-14(13-10(7)12)8-3-1-2-4-9(8)15(16)17/h1-4,6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMFOQVKULUITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C(=N2)N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The most commonly reported synthetic approach to 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile involves a condensation and cyclization reaction between 2-nitrophenylhydrazine and ethyl cyanoacetate or related cyano-containing precursors under basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to the pyrazole ring system.

-

$$

\text{2-nitrophenylhydrazine} + \text{ethyl cyanoacetate} \xrightarrow[\text{base}]{\text{solvent, heat}} \text{3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile}

$$ -

- Base: ammonia or other mild bases to adjust pH to around 9

- Solvent: dichloromethane or ethanol-water mixtures

- Temperature: typically room temperature to moderate heating (25–80°C)

- Reaction time: varies from 1–24 hours depending on catalyst and conditions

This method is well-documented and yields the target compound in moderate to high purity and yield.

Multicomponent One-Pot Synthesis Using Nanocatalysts

Recent advancements have introduced multicomponent reactions (MCRs) that allow the formation of polysubstituted amino pyrazoles, including 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile analogs, in a single step using nanocatalysts. This approach improves efficiency, reduces reaction time, and aligns with green chemistry principles.

-

- Nickel ferrite (NiFe₂O₄) nanoparticles synthesized by co-precipitation

- Magnetic Fe₃O₄@SiO₂@Tannic acid nanoparticles as green catalysts

-

- Mix aromatic aldehyde (such as 2-nitrobenzaldehyde), malononitrile, and phenylhydrazine derivatives in ethanol-water or other green solvents.

- Add nanocatalyst (0.05–0.1 g per mmol of substrate).

- Stir at room temperature or mild heating.

- Reaction completes within minutes to a few hours.

- Product isolated by filtration or simple extraction without chromatographic purification.

-

- Shorter reaction times (as low as 10–60 minutes)

- High yields (up to 90% reported)

- Environmentally friendly with reusable catalysts

- Simplified work-up and purification

Example data from NiFe₂O₄ nanocatalyst synthesis:

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst amount | 0.1 g per mmol substrate | Optimal yield and time |

| Temperature | Room temperature (25°C) | Efficient synthesis |

| Solvent | Ethanol-water (1:1) | Green solvent system |

| Reaction time | 30–60 minutes | High conversion |

| Yield | >85% | High purity product |

This method is particularly suitable for synthesizing 5-amino-pyrazole-4-carbonitrile derivatives with various aryl substitutions, including 2-nitrophenyl.

Mechanochemical and Ultrasound-Assisted Synthesis

Innovative green synthesis techniques such as mechanochemical grinding and ultrasound irradiation have been employed to facilitate the synthesis of pyrazole carbonitriles.

-

- Reactants (azo-linked aldehydes, malononitrile, phenylhydrazine) are ground together with Fe₃O₄@SiO₂@Tannic acid catalyst.

- No solvents or minimal solvents used.

- Reaction proceeds at room temperature.

- Yields are comparable to solution-phase methods.

Ultrasound-assisted synthesis:

- Ultrasound waves accelerate the reaction by enhancing molecular collisions.

- Reaction times reduced significantly.

- Product purity improved due to reduced side reactions.

These methods are emerging as sustainable alternatives for pyrazole synthesis, including nitrophenyl-substituted derivatives.

Reaction Optimization and Catalyst Effects

Studies have systematically investigated the influence of catalyst type, amount, and reaction temperature on the yield and reaction time for pyrazole synthesis.

| Catalyst Type | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|

| Fe₃O₄@SiO₂@Tannic acid | 30 | 90 | Best catalyst for green synthesis |

| NiFe₂O₄ nanoparticles | 45 | 88 | Efficient at room temperature |

| No catalyst | >120 | 60 | Slower reaction, lower yield |

| Catalyst Amount (g) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 0.05 | 45 | 80 |

| 0.1 (optimal) | 30 | 90 |

| 0.15 | 30 | 90 |

| Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 25 (room temp) | 30 | 90 |

| 50 | 20 | 92 |

| 80 | 15 | 93 |

These data demonstrate that mild heating and optimized catalyst loading significantly improve reaction efficiency.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Classical condensation | 2-nitrophenylhydrazine + ethyl cyanoacetate | Base (ammonia), DCM or EtOH-H₂O, 25–80°C | 4–24 h | 60–80 | Simple, well-established |

| Nanocatalyst-assisted MCR | 2-nitrobenzaldehyde + malononitrile + phenylhydrazine | NiFe₂O₄ or Fe₃O₄@SiO₂@Tannic acid, RT to 80°C | 30–60 min | 85–93 | Green, fast, high yield |

| Mechanochemical synthesis | Azo-linked aldehydes + malononitrile + phenylhydrazine | Fe₃O₄@SiO₂@Tannic acid, solvent-free, RT | <60 min | ~90 | Solvent-free, sustainable |

| Ultrasound-assisted synthesis | Similar to above | Ultrasound irradiation, mild heating | <1 h | High | Accelerated reaction, cleaner |

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic medium

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

Substitution: Alkyl halides in the presence of a base (e.g., sodium hydroxide)

Major Products

Oxidation: Formation of corresponding nitroso or nitro derivatives

Reduction: Formation of 3-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile

Substitution: Formation of various substituted pyrazole derivatives

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that aminopyrazole derivatives, including compounds related to 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile, exhibit potent antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . These compounds work by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, making them promising candidates for developing new antibiotics.

Anticancer Properties

The anticancer potential of this compound is noteworthy. Various derivatives have been synthesized and tested for their cytotoxic effects against multiple cancer cell lines. For example, one study found that a derivative exhibited IC50 values in the low micromolar range against several cancer types, including liver (HepG2) and cervical (HeLa) cancers . The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer therapy .

Anti-inflammatory Effects

Research indicates that derivatives of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile can modulate inflammatory responses. In vitro studies showed that certain compounds reduced lipopolysaccharide (LPS)-induced inflammation in microglial cells, suggesting potential applications in treating neuroinflammatory conditions like Alzheimer's disease .

Synthesis of Dyes

The compound serves as a precursor in the synthesis of various dyes. Its ability to undergo diazotization allows for coupling with aromatic compounds to form colored products used in textile applications . For instance, the synthesis of dyes from this pyrazole has been explored extensively, demonstrating its versatility in generating vibrant colors through chemical modifications .

Building Block for Complex Molecules

3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is often utilized as a building block in organic synthesis. It facilitates the creation of more complex molecular structures by undergoing various chemical reactions, including condensation and cycloaddition reactions . This property is particularly valuable in developing new pharmaceuticals and agrochemicals.

Buffering Agent

In biological research, this compound has been identified as a non-ionic organic buffering agent suitable for maintaining pH levels between 6 and 8.5 during cell culture experiments . This application underscores its importance in biochemical assays where pH stability is crucial.

Case Studies

Mechanism of Action

The mechanism of action of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, these compounds may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile with structurally related pyrazole derivatives, focusing on substituent effects and properties:

Key Observations :

- Electron-Withdrawing Groups: The 2-nitrophenyl group in the target compound enhances electrophilicity compared to analogs with methyl (e.g., 3-amino-1-methyl-1H-pyrazole-4-carbonitrile) or phenyl substituents .

- Biological Activity: Pyrazole derivatives with cyanomethyl or fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) exhibit potent anticancer activity (IC50 = 0.81–2.07 µM), suggesting that the cyano group at position 4 may synergize with other substituents for biological efficacy .

- Synthetic Methods : The target compound’s synthesis likely employs multicomponent reactions or cyclization strategies, similar to methods used for 4a (guar gum catalyst) or microwave-assisted protocols (e.g., sodium fluoride catalysis) .

Physicochemical Properties

- Solubility: The nitro and cyano groups reduce hydrophilicity compared to analogs with methoxy or aminoacetyl substituents .

- Thermal Stability : High melting points in nitro-substituted derivatives (e.g., 228–229°C for 4a) suggest strong intermolecular interactions, likely due to hydrogen bonding and π-π stacking .

Biological Activity

3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (C10H7N5O2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is C10H7N5O2, with a molecular weight of approximately 229.19 g/mol. The compound features a pyrazole ring substituted with an amino group and a nitrophenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Preliminary studies suggest that 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile exhibits anti-inflammatory and anticancer properties. Its structural characteristics enable it to interact with various biological targets, potentially influencing pathways involved in cell proliferation and inflammation.

Anti-inflammatory Activity

Research indicates that compounds similar to 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile can inhibit key enzymes involved in inflammatory processes. For instance, derivatives of aminopyrazoles have shown promise as inhibitors of mitogen-activated protein kinases (MAPKs), which play a crucial role in inflammation and autoimmune diseases .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. It has been noted that similar pyrazole derivatives can exhibit significant cytotoxic effects against different cancer cell lines. For example, compounds structurally related to 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile demonstrated IC50 values indicating effective inhibition of tumor cell proliferation .

The biological activity of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile can be attributed to its ability to interact with specific enzymes or receptors:

- Binding Affinity : Interaction studies have shown that the compound binds to various biological targets, influencing their activity and potentially leading to therapeutic effects.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or tumor growth, although further research is necessary to elucidate these interactions fully .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | Similar pyrazole structure with a different nitro position | Potentially different biological activity due to position |

| 5-amino-3-methyl-1H-pyrazole-4-carbonitrile | Methyl substitution at position 3 | Different steric effects influencing reactivity |

| 4-amino-1-benzylpyrazole-3-carbonitrile | Benzyl group instead of nitrophenyl | Variations in lipophilicity affecting pharmacokinetics |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Anticancer Activity : A study reported that certain pyrazole derivatives exhibited IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines, demonstrating their potential as anticancer agents .

- Anti-inflammatory Effects : Another study highlighted the ability of bisindole-substituted pyrazoles to inhibit LPS-induced TNF-alpha release in mice, showcasing their anti-inflammatory properties .

- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial properties of pyrazole derivatives, revealing significant activities against pathogens like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via multicomponent reactions using biocatalysts like guar gum, which enhances reaction efficiency and reduces byproducts . Post-synthesis, purity is validated via melting point analysis (e.g., comparison with literature values) and chromatographic techniques (TLC/HPLC). For example, Weber (2002) reported a melting point of 229–230°C for structurally similar pyrazole derivatives, serving as a benchmark . Spectroscopic characterization (¹H NMR, IR) is critical to confirm functional groups, such as the nitrile (CN stretch at ~2296 cm⁻¹) and nitro (NO₂ stretch at ~1335 cm⁻¹) groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Resolves aromatic proton environments (δ 6.09–7.59 ppm for Ar-H) and detects NH₂ groups (δ ~9.67 ppm) .

- IR Spectroscopy : Identifies key functional groups (e.g., CN, NO₂, NH₂) through characteristic stretches .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns, cross-referenced with PubChem CID data (e.g., CID 23130524 for related analogs) .

Q. What are the preliminary applications of this compound in medicinal chemistry?

- Methodological Answer : As a pyrazole-carbonitrile derivative, it serves as a scaffold for designing kinase inhibitors or antimicrobial agents. Researchers modify substituents (e.g., nitrophenyl groups) to enhance bioactivity. For instance, methylbenzyl analogs have shown promise in anti-inflammatory studies via in vitro assays . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins before wet-lab validation .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis and functionalization of this compound?

- Methodological Answer : Tools like Gaussian or ORCA enable quantum chemical calculations to map reaction pathways and transition states. For example, ICReDD integrates reaction path searches with experimental data to optimize conditions (e.g., solvent, catalyst) and reduce trial-and-error approaches . Machine learning models (e.g., Chemprop) can predict regioselectivity in nitration or cyanation steps, guided by training datasets from analogous pyrazole syntheses .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Contradictions (e.g., shifted NMR peaks or IR stretches) often arise from impurities or solvent effects. Strategies include:

- Cross-Validation : Repeat analyses using complementary techniques (e.g., ¹³C NMR, X-ray crystallography for ambiguous structures) .

- Statistical Design of Experiments (DoE) : Identify critical variables (e.g., reaction time, temperature) via factorial designs to minimize batch-to-batch variability .

- Data Sharing : Upload raw spectra to repositories like Chemotion for peer validation .

Q. What advanced methodologies are recommended for studying the compound’s reactivity in material science applications?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry assesses redox behavior, particularly relevant for electronic material applications .

- DFT Simulations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide the design of optoelectronic materials .

- In Situ Spectroscopy : Monitor real-time reactions (e.g., polymerization) using Raman or FT-IR coupled with flow reactors .

Q. How can researchers design experiments to assess the compound’s stability under diverse conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to stressors (heat, humidity, UV light) per ICH guidelines, analyzing degradation via HPLC-MS .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life from high-temperature degradation data .

- Microscopy (SEM/TEM) : Visualize morphological changes in solid-state forms (e.g., polymorph transitions) .

Data Management and Reproducibility

Q. What strategies ensure data integrity in large-scale studies involving this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Platforms like LabArchives or Benchling track experimental parameters and raw data, ensuring traceability .

- FAIR Principles : Share datasets in repositories (e.g., PubChem, Chemotion) with standardized metadata .

- Blockchain Timestamping : Immutably record critical findings to prevent data tampering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.